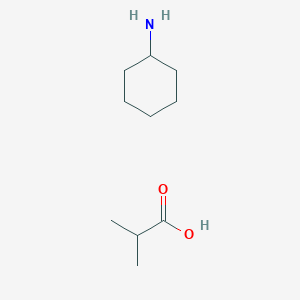

Cyclohexanamine;2-methylpropanoic acid

CAS No.: 112381-47-2

Cat. No.: VC19166689

Molecular Formula: C10H21NO2

Molecular Weight: 187.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 112381-47-2 |

|---|---|

| Molecular Formula | C10H21NO2 |

| Molecular Weight | 187.28 g/mol |

| IUPAC Name | cyclohexanamine;2-methylpropanoic acid |

| Standard InChI | InChI=1S/C6H13N.C4H8O2/c7-6-4-2-1-3-5-6;1-3(2)4(5)6/h6H,1-5,7H2;3H,1-2H3,(H,5,6) |

| Standard InChI Key | KRMPLHBVOITKDO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(=O)O.C1CCC(CC1)N |

Introduction

Chemical Identity and Structural Characteristics

Cyclohexanamine;2-methylpropanoic acid (molecular formula ) consists of a cyclohexylamine moiety linked to a 2-methylpropanoic acid group . The cyclohexane ring provides steric bulk, while the amine and carboxylic acid groups confer amphoteric properties. Key structural features include:

The compound’s crystalline salt forms, such as its cyclohexanamine salt, are stabilized by ionic interactions between the protonated amine and deprotonated carboxylate .

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis involves coupling cyclohexanamine with 2-methylpropanoic acid derivatives. A common approach utilizes nucleophilic substitution or condensation reactions under controlled conditions. For example, reacting 2-methylpropanoic acid chloride with cyclohexanamine in anhydrous tetrahydrofuran yields the target compound. Optimizing reaction parameters (e.g., temperature, solvent polarity) is critical to achieving high yields (>75%).

Purification Techniques

Purification often employs fractional crystallization or salt formation. Patent US9334223B2 details methods for isolating similar carboxylic acid derivatives using amine salts. Cyclohexanamine forms stable salts with 2-methylpropanoic acid, enabling selective crystallization from non-polar solvents like cyclohexane . This method reduces meta-isomer contamination to <3% , ensuring high regioisomeric purity.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 120–125°C (decomposes) | |

| Solubility | Sparingly soluble in water; soluble in ethanol, DMSO | |

| Stability | Stable under inert atmosphere; hygroscopic |

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, consistent with aliphatic amine-carboxylic acid complexes .

Applications in Pharmaceutical Research

Enzyme Inhibition

Cyclohexanamine;2-methylpropanoic acid derivatives are pivotal in designing enzyme inhibitors. For instance, GD433, a potent NTMT1 inhibitor, incorporates structural motifs derived from this compound . Modifications to the amine group (e.g., quinuclidine substitution) enhance binding affinity, yielding inhibitors with IC values as low as 27 nM .

Prodrug Development

The carboxylic acid group facilitates prodrug synthesis via esterification. In vivo studies demonstrate improved bioavailability of prodrugs derived from cyclohexanamine;2-methylpropanoic acid, particularly in central nervous system (CNS)-targeted therapies .

Mechanistic Insights and Reactivity

The compound participates in:

-

Amide Bond Formation: Reacts with acyl chlorides to form stable amides.

-

Salt Formation: Forms crystalline salts with inorganic bases (e.g., NaOH) and organic amines .

-

Decarboxylation: Undergoes thermal decarboxylation at >150°C, yielding cyclohexylamine derivatives.

Density functional theory (DFT) calculations suggest that the cyclohexane ring induces steric hindrance, slowing nucleophilic attacks at the amine site.

Challenges and Future Directions

Despite its utility, challenges persist:

-

Stereochemical Control: Achieving enantiomeric purity remains difficult due to the flexible cyclohexane ring .

-

Scalability: Industrial-scale synthesis requires cost-effective purification methods beyond fractional crystallization .

Future research may explore:

-

Catalytic Asymmetric Synthesis: Using chiral catalysts to produce enantiopure forms.

-

Hybrid Materials: Incorporating the compound into metal-organic frameworks (MOFs) for controlled drug release.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume